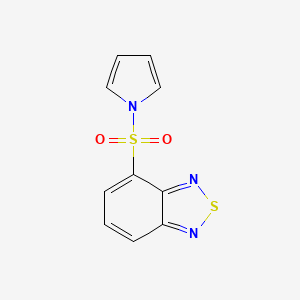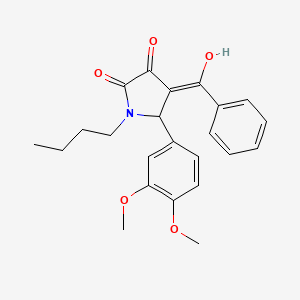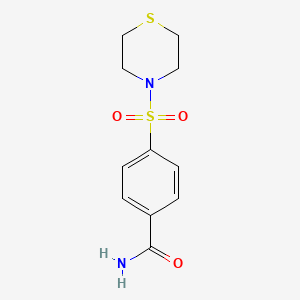
4-(1H-pyrrol-1-ylsulfonyl)-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-pyrrol-1-ylsulfonyl)-2,1,3-benzothiadiazole (PSTB) is a small molecule that has been extensively studied for its potential applications in various scientific fields. PSTB is a heterocyclic compound that contains a pyrrole ring and a benzothiadiazole ring. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects.
作用機序
The mechanism of action of 4-(1H-pyrrol-1-ylsulfonyl)-2,1,3-benzothiadiazole is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes and receptors. For example, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to interact with the adenosine receptor, which is involved in various physiological processes, including inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of various inflammatory diseases. In addition, this compound has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes.
実験室実験の利点と制限
One of the main advantages of using 4-(1H-pyrrol-1-ylsulfonyl)-2,1,3-benzothiadiazole in lab experiments is its versatility. It can be easily synthesized using various methods, and its biological effects can be easily tested using various in vitro and in vivo models. However, one of the main limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-(1H-pyrrol-1-ylsulfonyl)-2,1,3-benzothiadiazole. One possible direction is to investigate its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another possible direction is to investigate its potential as an anti-microbial agent for various bacterial and fungal infections. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify its cellular targets.
合成法
4-(1H-pyrrol-1-ylsulfonyl)-2,1,3-benzothiadiazole can be synthesized using various methods, including Suzuki-Miyaura coupling, Buchwald-Hartwig coupling, and Sonogashira coupling. One of the most commonly used methods for synthesizing this compound is the Suzuki-Miyaura coupling, which involves the reaction of 4-bromo-2,1,3-benzothiadiazole with 1-(pyrrol-1-ylsulfonyl)boronic acid in the presence of a palladium catalyst.
科学的研究の応用
4-(1H-pyrrol-1-ylsulfonyl)-2,1,3-benzothiadiazole has been extensively studied for its potential applications in various scientific fields. In the field of cancer research, this compound has been found to exhibit anti-cancer effects by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, this compound has been shown to have anti-microbial effects against various bacterial and fungal strains.
特性
IUPAC Name |
4-pyrrol-1-ylsulfonyl-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S2/c14-17(15,13-6-1-2-7-13)9-5-3-4-8-10(9)12-16-11-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQCLWPWXXJTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)S(=O)(=O)C2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5318221.png)
![7-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine](/img/structure/B5318227.png)
![1'-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5318229.png)

![ethyl [3-(3,4-dimethoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B5318247.png)


![(3S*,4R*)-1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5318272.png)
![5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-1H-1,2,4-triazol-3-amine](/img/structure/B5318280.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5318282.png)

![1-[2-methoxy-2-(2-thienyl)ethyl]-2-(5-methyl-2-thienyl)-1H-imidazole](/img/structure/B5318292.png)
![N-({1-[(3-isopropylisoxazol-5-yl)methyl]piperidin-3-yl}methyl)isoxazole-3-carboxamide](/img/structure/B5318293.png)
![N-(3-acetylphenyl)-4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5318304.png)